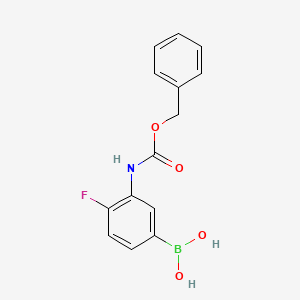

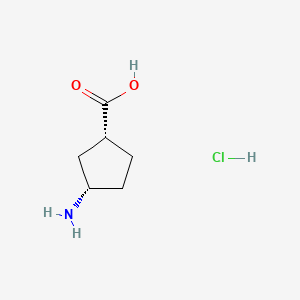

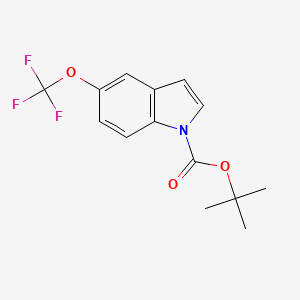

![molecular formula C13H23NO3 B1526989 Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate CAS No. 1274828-12-4](/img/structure/B1526989.png)

Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate

Übersicht

Beschreibung

Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate is a chemical compound with the CAS Number: 1423026-36-1 . It has a molecular weight of 241.33 . The compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound involves the enantioselective construction of an 8-azabicyclo[3.2.1]octane scaffold . This process has attracted attention from many research groups worldwide due to its potential applications in the synthesis of tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The molecular structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone . These reactions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Wissenschaftliche Forschungsanwendungen

Structural and Conformational Analysis

- Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate and related compounds have been studied for their structural characteristics using techniques like IR and NMR spectroscopy. The crystal structure of similar compounds has been determined by X-ray diffraction, which aids in understanding their molecular configurations (Arias-Pérez et al., 2003), (Diez et al., 1991).

Synthesis and Reactivity

- These compounds are also explored for their synthesis and reactivity. For instance, the synthesis of derivatives and understanding their reaction mechanisms under various conditions is a key area of research. This includes studies on nucleophile-induced cleavage and intramolecular cyclizations (Maas et al., 2020), (Kobayashi et al., 1992).

Medicinal Chemistry and Drug Development

- In medicinal chemistry, similar structures are investigated for their potential as drug candidates. For example, compounds with a related structure have been studied as nonpeptide antagonists of the substance P (NK1) receptor, indicating their potential application in treating diseases related to this receptor (Snider et al., 1991).

Synthesis of Bicyclic and Tricyclic Systems

- Research has been conducted on the generation of bicyclic and tricyclic systems from compounds similar to Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate. These systems are valuable in the synthesis of complex organic molecules and have implications in various chemical syntheses (Puriņš et al., 2020).

Potential in Natural Product Synthesis

- The compound and its derivatives are also being explored for their use in synthesizing natural product analogs. This includes the synthesis of alkaloids and other biologically active molecules, demonstrating their versatility in organic synthesis (Mao et al., 2014).

Zukünftige Richtungen

The future directions for the research and development of this compound involve further exploration of its synthesis and potential applications. The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of this compound, is of significant interest due to its wide array of interesting biological activities . As such, research directed towards the preparation of this basic structure in a stereoselective manner is expected to continue .

Wirkmechanismus

Target of Action

The primary target of Ethyl 3-{3-hydroxy-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of Ethyl 3-{3-hydroxy-8-azabicyclo[32It is known that tropane alkaloids, which share a similar structure, have diverse biological activities . These activities are likely due to their interaction with various biological targets.

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 3-{3-hydroxy-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may affect similar biochemical pathways.

Result of Action

The molecular and cellular effects of Ethyl 3-{3-hydroxy-8-azabicyclo[32Compounds with a similar structure have been shown to exhibit good nematicidal activities , suggesting that this compound may have similar effects.

Eigenschaften

IUPAC Name |

ethyl 3-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-3-17-13(16)9(2)8-14-10-4-5-11(14)7-12(15)6-10/h9-12,15H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOUISVXDGQWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CN1C2CCC1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

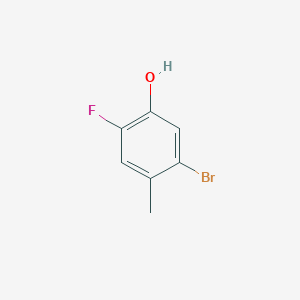

![1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene](/img/structure/B1526908.png)

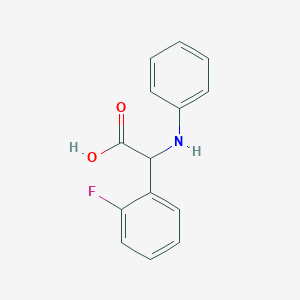

![(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B1526911.png)

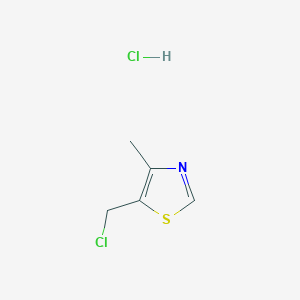

![1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene](/img/structure/B1526915.png)

![6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B1526917.png)

![2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid](/img/structure/B1526919.png)